molecular formula C20H21N7O3S B11158903 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11158903
M. Wt: 439.5 g/mol
InChI Key: UCEOLYUZOWBHTI-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a purine derivative and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method involves the reaction of a purine derivative with a thiadiazole compound under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of a purine derivative and a thiadiazole moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H21N7O3S

Molecular Weight

439.5 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C20H21N7O3S/c1-25-17-16(18(29)26(2)20(25)30)27(12-21-17)11-14(28)22-19-24-23-15(31-19)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,22,24,28)

InChI Key

UCEOLYUZOWBHTI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(S3)CCCC4=CC=CC=C4

Origin of Product

United States

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